![molecular formula C15H16ClIN2O5Si B14382386 {3,5-Dinitro-2-[(trimethylsilyl)oxy]phenyl}(phenyl)iodanium chloride CAS No. 89563-28-0](/img/structure/B14382386.png)
{3,5-Dinitro-2-[(trimethylsilyl)oxy]phenyl}(phenyl)iodanium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{3,5-Dinitro-2-[(trimethylsilyl)oxy]phenyl}(phenyl)iodanium chloride is a chemical compound with the molecular formula C15H16IN2O5Si It is known for its unique structure, which includes a phenyl group, a trimethylsilyl group, and two nitro groups attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {3,5-Dinitro-2-[(trimethylsilyl)oxy]phenyl}(phenyl)iodanium chloride typically involves the reaction of 3,5-dinitrophenol with trimethylsilyl chloride to form 3,5-dinitro-2-[(trimethylsilyl)oxy]phenol. This intermediate is then reacted with iodobenzene dichloride to yield the final product. The reaction conditions often require the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and final product.
Analyse Chemischer Reaktionen
Types of Reactions
{3,5-Dinitro-2-[(trimethylsilyl)oxy]phenyl}(phenyl)iodanium chloride undergoes various types of chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.
Reduction: Formation of diamino derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
{3,5-Dinitro-2-[(trimethylsilyl)oxy]phenyl}(phenyl)iodanium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: Potential use in the study of enzyme inhibition and interaction with biological molecules.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Wirkmechanismus
The mechanism of action of {3,5-Dinitro-2-[(trimethylsilyl)oxy]phenyl}(phenyl)iodanium chloride involves its ability to act as an electrophile in various chemical reactions. The presence of the iodonium group makes it highly reactive towards nucleophiles, facilitating the formation of new chemical bonds. The nitro groups also play a role in stabilizing the intermediate species formed during these reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- {3,5-Dinitro-2-[(trimethylsilyl)oxy]phenyl}(phenyl)iodonium chloride
- {3,5-Dinitro-2-[(trimethylsilyl)oxy]phenyl}(phenyl)iodonium bromide
- {3,5-Dinitro-2-[(trimethylsilyl)oxy]phenyl}(phenyl)iodonium iodide
Uniqueness
{3,5-Dinitro-2-[(trimethylsilyl)oxy]phenyl}(phenyl)iodanium chloride is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. The presence of both nitro and trimethylsilyl groups allows for a wide range of chemical transformations, making it a versatile reagent in organic synthesis.
Eigenschaften
CAS-Nummer |
89563-28-0 |
|---|---|
Molekularformel |
C15H16ClIN2O5Si |
Molekulargewicht |
494.74 g/mol |
IUPAC-Name |
(3,5-dinitro-2-trimethylsilyloxyphenyl)-phenyliodanium;chloride |
InChI |
InChI=1S/C15H16IN2O5Si.ClH/c1-24(2,3)23-15-13(16-11-7-5-4-6-8-11)9-12(17(19)20)10-14(15)18(21)22;/h4-10H,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
CCTLXSSGLBZFOZ-UHFFFAOYSA-M |
Kanonische SMILES |
C[Si](C)(C)OC1=C(C=C(C=C1[I+]C2=CC=CC=C2)[N+](=O)[O-])[N+](=O)[O-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-{[6-(Methanesulfonyl)hexyl]oxy}-2-(propan-2-yl)benzene](/img/structure/B14382320.png)
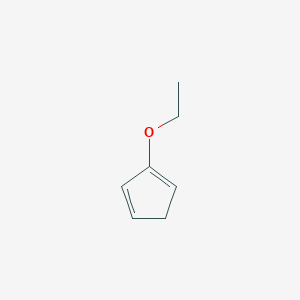
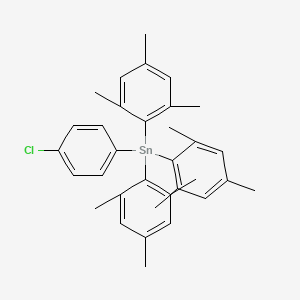
![1,1'-{5-[2-(1-Acetyl-1H-indol-5-yl)ethyl]-1H-indole-1,3-diyl}di(ethan-1-one)](/img/structure/B14382333.png)
![6-Methoxy-9-(pyrrolidin-1-yl)-5H-pyrido[2,3-c]azepine](/img/structure/B14382337.png)
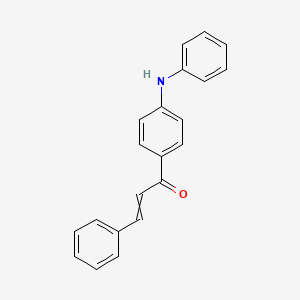
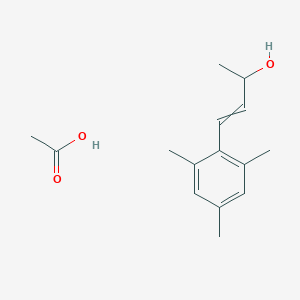
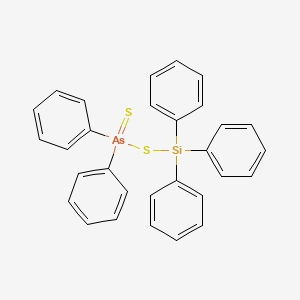

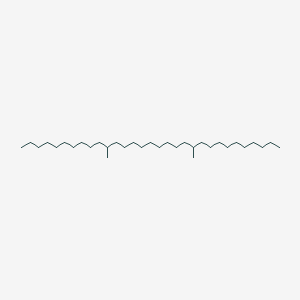
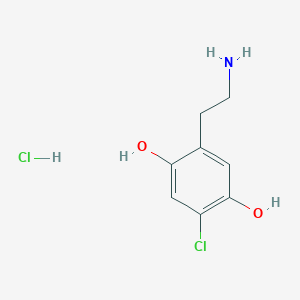
![N-[(Cyclopent-2-en-1-yl)methyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14382376.png)
